Quinoline derivatives have been widely recognized for their pharmaceutical applications. The ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate exhibits oral antiallergy activity, making it a candidate for treating allergic reactions1. Fluorinated quinolones, such as the one described in paper3, show promise as antibacterial agents with superior activity compared to older compounds like nalidixic acid. These compounds could be used to develop new antibiotics to combat resistant bacterial strains.
The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates has been explored for their potential as dyes in liquid crystal displays. These compounds exhibit fluorescent properties and a high orientation parameter in nematic liquid crystals, indicating their suitability for use in display technologies2.
Quinoline derivatives also serve as key intermediates in the synthesis of other compounds. For example, ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate is an intermediate in the synthesis of prulifloxacin, an antibiotic6. The practical synthesis of such intermediates is crucial for the efficient production of the final therapeutic agents.
The synthesis of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate typically involves multi-step reactions. Common synthetic routes include:
The synthesis typically yields the target compound in moderate to high yields, depending on the method employed.
The molecular structure of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate can be described as follows:
The InChI representation of the compound is:
This structural information aids in predicting the compound's reactivity and interactions with biological targets .
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize analogs for biological testing .
The mechanism of action for ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is primarily linked to its interactions with biological macromolecules:
Further research is necessary to elucidate specific pathways and targets affected by this compound.
The physical properties of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate include:
Chemical properties include:
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate has several scientific applications:
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a synthetically engineered quinoline derivative characterized by strategic substitutions that define its physicochemical and pharmacological profile. Its systematic IUPAC name denotes the positions of key functional groups: an ethyl ester at C-3, a hydroxyl group at C-4, and a trifluoromethoxy moiety (–OCF₃) at C-8. The molecular formula is C₁₃H₁₀F₃NO₄, yielding a molecular weight of 301.22 g/mol. While direct experimental data for this specific compound are limited in the available literature, its close analog, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5), shares a nearly identical core scaffold, differing only in the C-8 substituent (–CF₃ instead of –OCF₃). This analog has a documented molecular weight of 285.22 g/mol and molecular formula C₁₃H₁₀F₃NO₃ [1] .
Table 1: Comparative Structural Attributes of Quinoline Derivatives
Position | Substituent | Role/Impact |
---|---|---|
C-3 | Ethoxycarbonyl (–COOCH₂CH₃) | Serves as a hydrolyzable handle for prodrug design or further derivatization |
C-4 | Hydroxyl (–OH) | Enables keto-enol tautomerism; participates in hydrogen bonding and metal chelation |
C-8 | Trifluoromethoxy (–OCF₃) | Enhances lipophilicity, metabolic stability, and membrane permeability |
The trifluoromethoxy group at C-8 is a critical structural determinant. Compared to its trifluoromethyl analog, the oxygen atom in –OCF₃ introduces altered electronic effects (resonance vs. inductive influence) and steric parameters, potentially modulating receptor binding or distribution. Spectroscopic characterization of related compounds typically reveals:
The development of this compound is embedded in the broader evolution of fluorinated quinolines, which accelerated in the late 20th century due to the proven efficacy of fluoroquinolone antibiotics. Early synthetic routes for trifluoromethyl-substituted quinolines emerged from the Gould-Jacobs reaction, involving condensation of anilines with diethyl ethoxymethylenemalonate followed by high-temperature cyclization [5]. While the trifluoromethyl variant (CAS 23851-84-5) was explicitly synthesized as an antimicrobial precursor [1] , the trifluoromethoxy derivative represents a deliberate structural refinement aimed at optimizing pharmacokinetic properties.
The trifluoromethoxy group’s incorporation reflects medicinal chemistry strategies pioneered in the 2000s to exploit fluorine’s "magic effects" while addressing limitations of –CF₃ groups. Patent literature from this period (e.g., WO2004007461) highlights 8-substituted quinolines as modulators of neurological targets, though specific claims for the trifluoromethoxy variant remain sparse [8]. Key milestones include:
This compound exemplifies strategic molecular design within quinoline chemistry, leveraging substituent effects to fine-tune biological activity. Its significance spans three domains:
Table 2: Biological Activities of Structurally Related Quinoline Derivatives
C-8 Substituent | Notable Activities | Mechanistic Insights |
---|---|---|
–CF₃ | Antitubercular (MIC: 0.625 μg/mL), Antibacterial | Binds InhA active site; disrupts mycolic acid biosynthesis |
–Cl | Antifungal, Antipseudomonal | Enhances DNA gyrase inhibition |
–OCH₃ | Moderate activity against Gram-positive bacteria | Modulates solubility and target engagement |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8